molecular formula C22H20Cl2F3N3O3S B4321610 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide

Cat. No.: B4321610
M. Wt: 534.4 g/mol
InChI Key: IIQXHMJUUBGLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide is a complex organic compound that features a benzamide core with various substituents, including dichloro, cyclopropylamino, sulfonyl, and indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzamide Core: This involves the reaction of 2,4-dichlorobenzoic acid with appropriate amines under conditions that facilitate amide bond formation.

    Introduction of the Cyclopropylamino Group: This step involves the reaction of the intermediate with cyclopropylamine under suitable conditions.

    Indole Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the amide group to an amine.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzamides

Scientific Research Applications

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of sulfonyl and indole groups on biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The indole moiety can interact with aromatic residues in proteins, enhancing binding affinity. The overall effect is modulation of the activity of the target protein or enzyme, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both sulfonyl and indole groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2F3N3O3S/c1-11-13(14-3-2-4-16(20(14)29-11)22(25,26)27)7-8-28-21(31)15-9-19(18(24)10-17(15)23)34(32,33)30-12-5-6-12/h2-4,9-10,12,29-30H,5-8H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQXHMJUUBGLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)C(F)(F)F)CCNC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide
Reactant of Route 3
Reactant of Route 3
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide
Reactant of Route 4
Reactant of Route 4
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide
Reactant of Route 5
Reactant of Route 5
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide
Reactant of Route 6
Reactant of Route 6
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.